3-(4-Hydroxyphenyl)propanol

Metabolism Prodrug Design Pharmacokinetics

This phenylpropanoid derivative is a documented tyrosinase prodrug and undergoes exclusive phenolic glucuronidation, providing a clean analytical standard without isomeric mixtures. It is a direct precursor to (−)-centrolobine and leukotriene biosynthesis inhibitors. Procure with validated ≥98% purity to ensure reproducible enzymatic kinetics and synthetic fidelity.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 10210-17-0
Cat. No. B051695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)propanol
CAS10210-17-0
Synonyms1-(4-Hydroxyphenyl)-3-propanol;  3-(4-Hydroxyphenyl)-1-propanol;  3-(4-Hydroxyphenyl)propanol;  3-(p-Hydroxyphenyl)-1-propanol;  3-(p-Hydroxyphenyl)propyl alcohol;  4-(3-Hydroxypropyl)phenol;  4-Hydroxybenzenepropanol;  Dihydro-p-coumaryl Alcohol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCO)O
InChIInChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2
InChIKeyNJCVPQRHRKYSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)propanol (CAS 10210-17-0) Chemical Class and Procurement-Relevant Physical Properties


3-(4-Hydroxyphenyl)propanol (CAS 10210-17-0), also known as dihydro-p-coumaryl alcohol or 4-(3-hydroxypropyl)phenol, is a phenylpropanoid phenol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. It exists as a solid at ambient temperature with a reported melting point of 51-54 °C (lit.) . The compound features a phenolic hydroxyl group and a primary aliphatic hydroxyl group, which provide distinct physicochemical and reactive properties compared to structurally related phenylethanoids and phenylpropanoids [1]. Commercially, the compound is available with a typical purity of ≥98% from major research chemical suppliers and is primarily employed as a synthetic intermediate in the preparation of bioactive molecules, including the anti-Leishmania agent (−)-centrolobine .

Why 3-(4-Hydroxyphenyl)propanol Cannot Be Replaced by Structurally Similar Phenylethanoids or Phenylpropanoids


Direct substitution of 3-(4-Hydroxyphenyl)propanol with close structural analogs—such as tyrosol (lacking a methylene spacer) or p-coumaryl alcohol (possessing an α,β-unsaturation)—leads to measurable differences in both chemical reactivity and biological fate. In biocatalytic glucuronidation assays using porcine liver microsomes, 3-(4-Hydroxyphenyl)propanol exhibits a unique regioselective glucuronidation pattern, forming a single O-β-D-monoglucuronide conjugate exclusively at the phenolic hydroxyl group, while tyrosol and hydroxytyrosol undergo competing glucuronidation at alternative positions [1]. This differential metabolic handling directly impacts the compound's utility in prodrug design and pharmacokinetic studies. Furthermore, the saturated three-carbon spacer confers a distinct lipophilicity profile (XLogP ≈ 1.3) and solid-state handling characteristics (mp 51-54 °C) that are not interchangeable with liquid or unsaturated analogs [2]. These quantifiable differences underscore why procurement decisions cannot rely on assumed functional equivalence among in-class phenolic alcohols.

Quantitative Differentiation of 3-(4-Hydroxyphenyl)propanol Against Closest Analogs: Metabolic, Physicochemical, and Synthetic Evidence


Regioselective Glucuronidation of 3-(4-Hydroxyphenyl)propanol vs. Tyrosol and Hydroxytyrosol in Porcine Liver Microsomes

In biocatalytic glucuronidation assays using porcine liver microsomes, 3-(4-Hydroxyphenyl)propanol underwent exclusive glucuronidation at the phenolic hydroxyl group to form a single O-β-D-monoglucuronide conjugate. In contrast, tyrosol and hydroxytyrosol exhibited multiple competing glucuronidation sites under identical conditions, with hydroxytyrosol showing predominant but not exclusive conjugation at the 4′-hydroxy position [1]. The saturated three-carbon linker in 3-(4-Hydroxyphenyl)propanol eliminates alternative glucuronidation positions present in the analogs, yielding a single, structurally defined metabolite [1].

Metabolism Prodrug Design Pharmacokinetics

Distinct Prodrug Activation Mechanism: Susceptibility to Tyrosinase-Mediated Bioactivation

3-(4-Hydroxyphenyl)propanol (designated HPP cpd) is specifically characterized as a prodrug susceptible to activation by the enzyme tyrosinase, as documented in the MeSH database [1]. This enzymatic activation property was identified in the context of a melanoma study published in the European Journal of Cancer [1]. In contrast, closely related phenolic alcohols such as tyrosol and hydroxytyrosol are not classified as tyrosinase-activated prodrugs; their primary biological relevance lies in direct antioxidant activity rather than enzyme-dependent bioactivation [2].

Prodrug Enzyme Activation Targeted Therapy

Lipophilicity Differential: XLogP Comparison of 3-(4-Hydroxyphenyl)propanol vs. Hydroxytyrosol and Tyrosol

The calculated lipophilicity (XLogP) of 3-(4-Hydroxyphenyl)propanol is 1.30 [1]. This value is significantly higher than that of hydroxytyrosol (XLogP ≈ 0.02) and approximately equivalent to that of tyrosol (XLogP ≈ 1.19) [2]. The saturated three-carbon spacer in 3-(4-Hydroxyphenyl)propanol provides increased lipophilicity relative to the more polar catechol structure of hydroxytyrosol, which contains an additional hydroxyl group.

Lipophilicity Membrane Permeability Formulation

Solid-State Handling Advantages: Melting Point Differentiation vs. Liquid Analogs

3-(4-Hydroxyphenyl)propanol exists as a solid at room temperature with a reported melting point of 51-54 °C (lit.) . In contrast, the structurally related analog tyrosol is a liquid at ambient conditions with a melting point below 25 °C, and p-coumaryl alcohol (with an unsaturated propenyl linker) is also a low-melting solid [1]. The saturated propanol spacer in 3-(4-Hydroxyphenyl)propanol contributes to a higher melting point that facilitates solid-state handling, weighing, and storage stability.

Physical Properties Storage Formulation

Patented High-Yield Synthesis Route Differentiation from 3-(4-Hydroxyphenyl)propionic Acid Derivatives

A patented method (JP2007077108A) describes the production of 3-(4-Hydroxyphenyl)propanol derivatives from 3-(4-hydroxyphenyl)propionic acid derivatives in high yield and high purity using a reducing agent [1]. This synthetic route is distinct from the preparation of the structurally related analog p-coumaryl alcohol, which typically requires selective reduction of the α,β-unsaturated carboxylic acid precursor (p-coumaric acid) under conditions that avoid over-reduction of the double bond [2]. The fully saturated nature of 3-(4-Hydroxyphenyl)propanol eliminates the chemoselectivity challenges associated with preserving unsaturation.

Synthetic Method Process Chemistry Purity

Differential Utility as Synthetic Intermediate: Enabling the Synthesis of (−)-Centrolobine vs. Non-Specific Applications

3-(4-Hydroxyphenyl)propanol is specifically employed as a reagent in the synthesis of (−)-centrolobine, an anti-Leishmania agent . While the analog tyrosol has been utilized in esterification reactions to produce lipophilic antioxidants, its antioxidant capacity is significantly lower than that of hydroxytyrosol and its derivatives (tyrosyl esters less active than tyrosol itself in FRAP and ABTS assays) [1]. The saturated three-carbon linker in 3-(4-Hydroxyphenyl)propanol provides the precise molecular geometry required for (−)-centrolobine construction, a role for which unsaturated or shorter-chain analogs are not suitable substitutes.

Synthetic Intermediate Natural Product Synthesis Medicinal Chemistry

Evidence-Based Application Scenarios for 3-(4-Hydroxyphenyl)propanol in Research and Development


Prodrug Development Requiring Tyrosinase-Dependent Activation

3-(4-Hydroxyphenyl)propanol is uniquely classified as a tyrosinase-susceptible prodrug, a property documented in the MeSH database [1]. This characteristic enables the design of enzyme-activated therapeutic agents where the compound serves as a substrate for tyrosinase-mediated bioactivation, as previously explored in melanoma research (Eur J Cancer 1997;33(1):135-43) [1]. Unlike tyrosol or hydroxytyrosol, which function primarily as direct antioxidants rather than enzyme-activated prodrugs, 3-(4-Hydroxyphenyl)propanol offers a distinct mechanism for targeted delivery strategies.

Metabolite Identification Studies Requiring Simplified Glucuronidation Profiles

The exclusive glucuronidation of 3-(4-Hydroxyphenyl)propanol at the phenolic hydroxyl group—forming a single O-β-D-monoglucuronide conjugate—contrasts with the multiple glucuronidation products observed for tyrosol and hydroxytyrosol under identical biocatalytic conditions [1]. This metabolic simplicity makes 3-(4-Hydroxyphenyl)propanol an advantageous substrate for phase II metabolism studies where unambiguous metabolite identification and quantification are required, eliminating the analytical complexity introduced by competing conjugation sites.

Synthesis of (−)-Centrolobine and Related Tetrahydropyran Natural Products

3-(4-Hydroxyphenyl)propanol is a validated reagent in the synthesis of (−)-centrolobine, an anti-Leishmania agent [1]. The saturated three-carbon spacer provides the precise molecular framework required for constructing the tetrahydropyran ring system of the natural product [1]. This specific synthetic utility is not replicable with unsaturated analogs such as p-coumaryl alcohol or with phenylethanoids like tyrosol, making 3-(4-Hydroxyphenyl)propanol the preferred starting material for research programs targeting (−)-centrolobine and structurally related bioactive molecules.

Preparative-Scale Synthesis Leveraging Solid-State Handling and High-Yield Patent Route

The solid physical state of 3-(4-Hydroxyphenyl)propanol (mp 51-54 °C) [1] facilitates accurate weighing and storage stability compared to liquid analogs such as tyrosol. Additionally, the patented high-yield synthetic route from 3-(4-hydroxyphenyl)propionic acid derivatives [2] offers a scalable preparation method with fewer chemoselectivity challenges than routes to unsaturated analogs. These practical advantages support larger-scale synthetic campaigns in medicinal chemistry and process development settings where handling reproducibility and synthetic efficiency are critical.

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